

The Stereochemical Landscape of Fukinone: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fukinone*

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This technical guide provides a comprehensive exploration of the stereochemistry of the sesquiterpenoid **Fukinone**. **Fukinone**, a member of the eremophilane family of natural products, possesses a fascinating and complex three-dimensional structure that has been the subject of extensive spectroscopic and synthetic investigation. Understanding its stereochemical nuances is critical for the elucidation of its biological activity and for the development of synthetic strategies toward analogous compounds with potential therapeutic applications.

Quantitative Stereochemical Data

The absolute configuration of naturally occurring (+)-**Fukinone** has been determined as (4aR,5S,8aR)-4a,5-dimethyl-3-(propan-2-ylidene)-4,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one.^{[1][2]} Key quantitative data relating to the stereochemistry of **Fukinone** and its derivatives are summarized in the tables below. This information is crucial for the unambiguous identification and characterization of these compounds.

Compound	Specific Rotation $[\alpha]_D$	Solvent	Concentration (c, g/100 mL)	Reference
(+)-Fukinone	+69.0°	CHCl ₃	1.0	[3]
(7S,11R)-Fukinone α -epoxide	+120.0°	CHCl ₃	0.5	[3]
(7R,11S)-Fukinone β -epoxide	-30.0°	CHCl ₃	0.5	[3]

Table 1: Specific Rotation of **Fukinone** and its Diastereomeric Epoxides.

Carbon No.	(+)-Fukinone (δ C, ppm)	(7S,11R)-Fukinone α -epoxide (δ C, ppm)	(7R,11S)-Fukinone β -epoxide (δ C, ppm)
1	40.1	38.5	39.1
2	35.5	34.2	34.8
3	25.1	24.8	25.3
4	36.9	36.5	37.0
5	41.5	41.2	41.8
6	26.8	26.5	27.0
7	134.8	63.1	62.5
8	199.8	205.4	206.1
9	52.1	51.8	52.5
10	49.8	49.5	50.1
11	148.9	65.2	64.8
12	21.3	20.9	21.5
13	22.5	22.1	22.8
14	15.8	15.5	16.1
15	20.7	20.4	21.0

Table 2: ^{13}C NMR Chemical Shift Data for **Fukinone** and its Diastereomeric Epoxides in CDCl_3 .[\[3\]](#)

Proton(s)	(+)-Fukinone (δ H, ppm, J in Hz)	(7S,11R)-Fukinone α -epoxide (δ H, ppm, J in Hz)	(7R,11S)-Fukinone β -epoxide (δ H, ppm, J in Hz)
H-1 α	2.35 (dd, 13.5, 4.5)	2.41 (dd, 13.2, 4.8)	2.38 (dd, 13.4, 4.6)
H-1 β	2.10 (m)	2.15 (m)	2.12 (m)
H-6	5.80 (s)	3.15 (s)	3.20 (s)
H-9	2.60 (m)	2.65 (m)	2.62 (m)
H-12	1.85 (s)	1.30 (s)	1.35 (s)
H-13	2.15 (s)	1.40 (s)	1.45 (s)
H-14	0.95 (d, 7.0)	0.98 (d, 7.2)	0.96 (d, 7.1)
H-15	1.05 (s)	1.10 (s)	1.08 (s)

Table 3: Selected ^1H NMR Data for **Fukinone** and its Diastereomeric Epoxides in CDCl_3 .^[3]

Experimental Protocols for Stereochemical Elucidation

The stereochemistry of **Fukinone** and its derivatives has been rigorously established through a combination of spectroscopic and crystallographic techniques. The following sections detail the methodologies employed in these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry and conformation of **Fukinone** and its epoxides in solution.

Instrumentation: A Bruker Avance 500 MHz spectrometer equipped with a cryoprobe.

Sample Preparation: Approximately 5 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

1D NMR Spectra (^1H and ^{13}C):

- ^1H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 transients.
- ^{13}C NMR: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 transients.

2D NMR Spectra (COSY, HSQC, HMBC, and NOESY):

- COSY (Correlation Spectroscopy): Used to establish ^1H - ^1H coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond ^1H - ^{13}C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) ^1H - ^{13}C correlations, aiding in the assignment of quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining through-space correlations between protons, which provides direct evidence for the relative stereochemistry and preferred conformation. NOESY spectra were typically acquired with a mixing time of 500 ms.^[3]

X-ray Crystallography

Objective: To unambiguously determine the solid-state structure and absolute stereochemistry of a suitable crystalline derivative.

Instrumentation: A Rigaku RAXIS-RAPID imaging plate diffractometer with graphite-monochromated $\text{Mo K}\alpha$ radiation ($\lambda = 0.71075 \text{ \AA}$).

Crystallization: Crystals of a suitable derivative, such as a p-bromobenzoate ester of a reduced analogue, were grown by slow evaporation from a solution of methanol and ethyl acetate.

Data Collection and Processing: A single crystal of appropriate dimensions was mounted on a glass fiber. Data were collected at a temperature of 100 K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. The absolute configuration was determined by the Flack parameter.^[3]

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the chiroptical properties and confirm the absolute configuration of **Fukinone** and its stereoisomers.

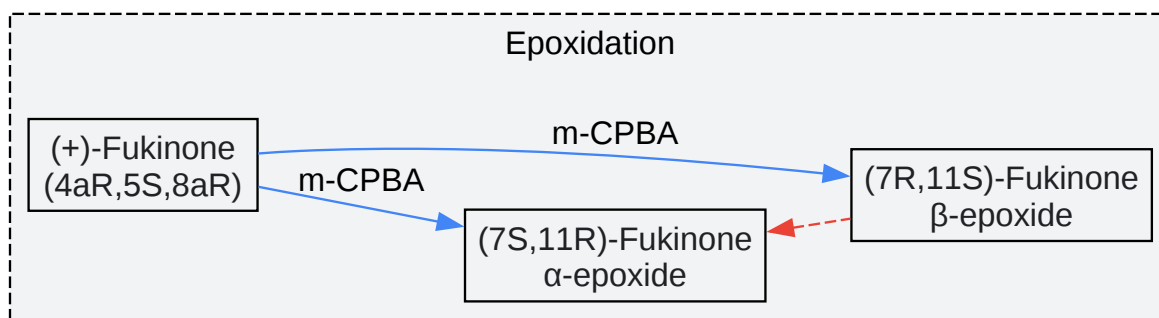
Instrumentation: A Jasco J-815 spectropolarimeter.

Sample Preparation: Solutions of the compounds were prepared in methanol at a concentration of approximately 0.1 mg/mL.

Data Acquisition: CD spectra were recorded in a quartz cuvette with a path length of 1 mm. Spectra were typically scanned from 400 to 200 nm at a scan speed of 100 nm/min, with a data pitch of 0.1 nm. The spectrum of the solvent was subtracted from the sample spectrum. The results are reported as the molar ellipticity $[\theta]$ (deg·cm²·dmol⁻¹). The sign of the Cotton effect provides crucial information for assigning the absolute configuration based on established rules, such as the octant rule for ketones.[3]

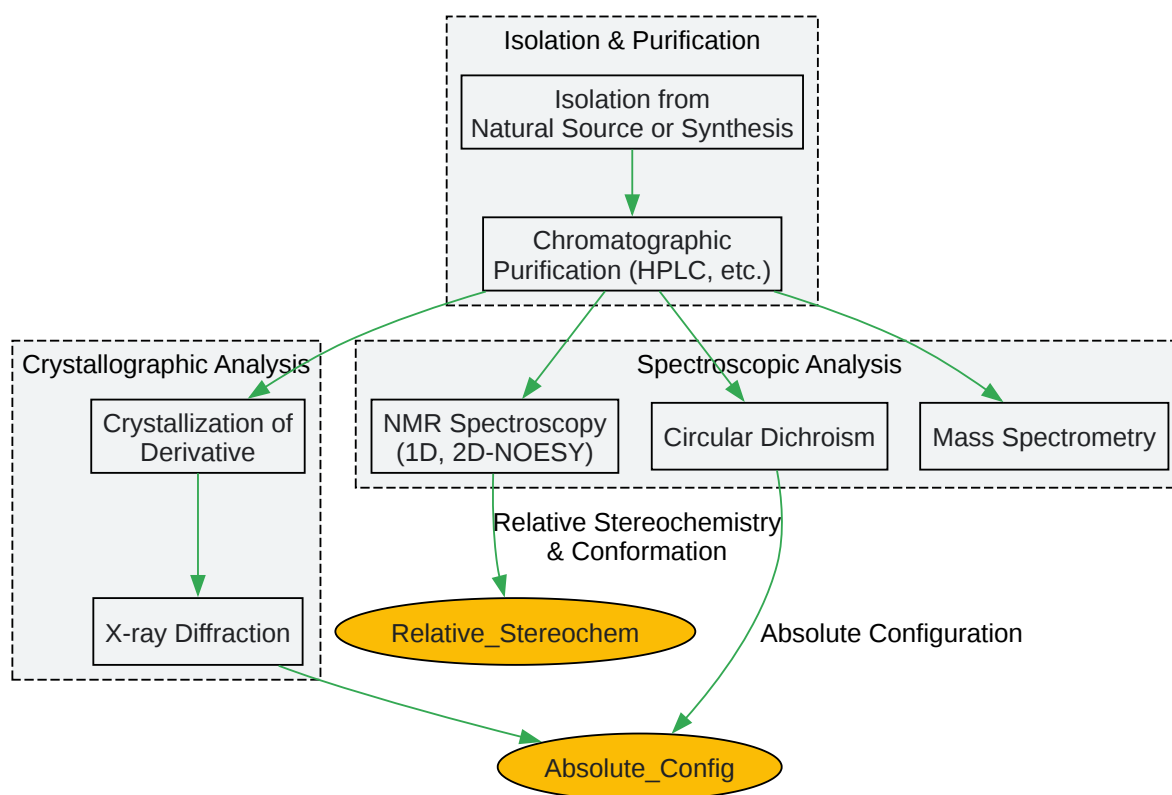
Visualization of Stereochemical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the stereochemical analysis of **Fukinone**.



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Caption: Stereochemical relationship between (+)-**Fukinone** and its diastereomeric epoxides.



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Caption: Experimental workflow for the stereochemical elucidation of **Fukinone**.

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